molecular formula C19H15ClN4O4S2 B5079342 N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxy-3-nitrobenzamide

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxy-3-nitrobenzamide

Cat. No.: B5079342
M. Wt: 462.9 g/mol
InChI Key: GHEGSTCXLUTQBT-UHFFFAOYSA-N
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Description

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxy-3-nitrobenzamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a nitrobenzamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxy-3-nitrobenzamide typically involves the reaction of 4-ethoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(4-chlorophenyl)-1,3-thiazol-2-amine to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.

Scientific Research Applications

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxy-3-nitrobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring and nitrobenzamide moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methoxy-3-nitrobenzamide
  • N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methyl-3-nitrobenzamide

Uniqueness

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxy-3-nitrobenzamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O4S2/c1-2-28-16-8-5-12(9-15(16)24(26)27)17(25)22-18(29)23-19-21-14(10-30-19)11-3-6-13(20)7-4-11/h3-10H,2H2,1H3,(H2,21,22,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEGSTCXLUTQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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